molecular formula C12H6F3NO3 B6390645 6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid CAS No. 1261965-05-2

6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid

Cat. No.: B6390645
CAS No.: 1261965-05-2
M. Wt: 269.18 g/mol
InChI Key: HBOZMLUTFADBNI-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid is a chemical compound that features a nicotinic acid core substituted with a hydroxy group and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions for this method are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The trifluorophenyl group can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the trifluorophenyl group can produce a partially or fully reduced aromatic ring.

Scientific Research Applications

6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target proteins, while the trifluorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-5-(2,4,6-trifluorophenyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core. The presence of both a hydroxy group and a trifluorophenyl group imparts distinct chemical and biological properties that differentiate it from other similar compounds. These properties include enhanced stability, reactivity, and binding affinity to molecular targets.

Properties

IUPAC Name

6-oxo-5-(2,4,6-trifluorophenyl)-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO3/c13-6-2-8(14)10(9(15)3-6)7-1-5(12(18)19)4-16-11(7)17/h1-4H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOZMLUTFADBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CC(=CNC2=O)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687734
Record name 6-Oxo-5-(2,4,6-trifluorophenyl)-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-05-2
Record name 6-Oxo-5-(2,4,6-trifluorophenyl)-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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